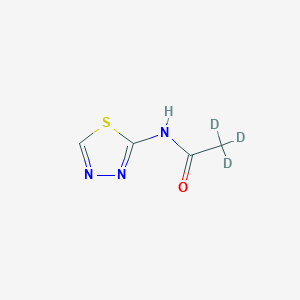

N-1,3,4-Thiadiazol-2-ylacetamide-d3

CAS No.:

Cat. No.: VC16664821

Molecular Formula: C4H5N3OS

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5N3OS |

|---|---|

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | 2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 |

| Standard InChI Key | YOGFGFKRNRQDMF-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)NC1=NN=CS1 |

| Canonical SMILES | CC(=O)NC1=NN=CS1 |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition

N-1,3,4-Thiadiazol-2-ylacetamide-d3 belongs to the thiadiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms. The deuterated acetamide group (-CD₃CONH₂) distinguishes it from its non-deuterated counterpart, enhancing its utility in isotopic tracing experiments. The molecular structure comprises:

-

A 1,3,4-thiadiazole ring (C₂N₂S) providing aromatic stability.

-

An acetamide-d3 side chain (-CD₃CONH₂) attached at the 2-position of the thiadiazole .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₂D₃N₃OS | |

| Molecular Weight | 146.1 g/mol | |

| CAS Number | Not Available | |

| IUPAC Name | N-(1,3,4-Thiadiazol-2-yl)acetamide-2,2,2-d3 |

Synthesis and Isotopic Labeling

Deuterium Incorporation

The synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3 likely involves deuterium exchange reactions or the use of deuterated precursors. A plausible pathway includes:

-

Thiadiazole Ring Formation: Condensation of thiosemicarbazide with a carbonyl source.

-

Acetamide-d3 Attachment: Reaction of the thiadiazole intermediate with deuterated acetic anhydride (CD₃CO)₂O under basic conditions .

Deuterium labeling enhances the compound’s utility in quantitative mass spectrometry, where it serves as an internal standard to correct for ionization variability .

Applications in Pharmaceutical Research

Analytical Reference Standard

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is employed to:

-

Calibrate instruments in pharmacokinetic studies.

-

Validate methods for detecting non-deuterated analogs in biological matrices .

Metabolic Stability Studies

Deuterated compounds like this are used to investigate metabolic pathways by tracking deuterium retention in vivo. This helps identify sites of enzymatic oxidation or hydrolysis .

Future Research Directions

Toxicological Profiling

Comprehensive studies are needed to evaluate:

-

Acute and chronic toxicity.

-

Environmental persistence.

Expanded Synthetic Routes

Developing cost-effective deuteration methods could broaden accessibility for academic and industrial labs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume